2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile
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Overview
Description
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile is an intriguing organic compound with a complex structure, attracting attention in various scientific fields. Known for its unique chemical properties, it plays a crucial role in both academic research and industrial applications. This article will delve into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile typically involves multi-step organic reactions. Starting materials include phenyl derivatives and various nitrogen-containing reagents. The process includes cyclization, nitrile formation, and oxidation reactions under controlled conditions such as specific temperatures, catalysts, and solvents.
Industrial Production Methods:
Industrial production of this compound focuses on optimizing yield and purity. Techniques like continuous flow synthesis and the use of high-performance liquid chromatography (HPLC) for purification are employed. Emphasis is placed on sustainable methods, minimizing waste, and maximizing efficiency through advanced catalyst systems and green chemistry approaches.
Chemical Reactions Analysis
Types of Reactions:
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile undergoes a variety of chemical reactions, including:
Oxidation: Often using strong oxidizing agents to introduce additional oxygen-containing functional groups.
Reduction: Utilized to modify the imidazo[2,1-c][1,2,4]triazin ring system.
Substitution: Particularly nucleophilic substitution reactions at various sites of the molecule.
Common Reagents and Conditions:
Typical reagents include hydrogen peroxide for oxidation, lithium aluminium hydride for reduction, and halides for substitution reactions. Conditions often require controlled temperatures, inert atmospheres, and specific solvents to achieve desired products.
Major Products:
Major products formed from these reactions vary, but include hydroxylated derivatives, reduced forms of the parent compound, and various substituted imidazo[2,1-c][1,2,4]triazin structures, each potentially with distinct biological or chemical properties.
Scientific Research Applications
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile finds application across multiple disciplines:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor or a molecular probe in biochemical assays.
Medicine: Investigated for therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, including polymers and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. It may inhibit enzyme activity by binding to active sites, affecting biological pathways. The precise mechanism often involves interactions with cellular proteins and nucleic acids, altering their function and activity.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines
Benzimidazole derivatives
Triazine-based compounds
Each of these analogs has distinct properties and applications, making 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile a unique addition to the chemistry toolkit.
This article provides a comprehensive overview of the compound, highlighting its significance in scientific research and industrial applications
Properties
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c14-6-7-18-12(20)11(19)17-9-8-16(13(17)15-18)10-4-2-1-3-5-10/h1-5H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLIGILDIYUGGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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